BenchChemオンラインストアへようこそ!

Meriolin 8

CDK2 inhibition kinase selectivity SAR

Meriolin 8 (CHEMBL406102, C₁₂H₁₁N₅O, MW 241.25) is a member of the meriolin class—synthetic 3‑(pyrimidin‑4‑yl)‑7‑azaindoles that function as ATP‑competitive cyclin‑dependent kinase (CDK) inhibitors. The meriolins are structural hybrids of the marine natural products meridianins and variolins, designed to combine the kinase‑binding scaffold of variolin B with tunable substituent effects.

Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
Cat. No. B10850404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeriolin 8
Molecular FormulaC12H11N5O
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1NC=CC2=O)C3=NC(=NC=C3)N
InChIInChI=1S/C12H11N5O/c1-17-6-7(8-2-4-15-12(13)16-8)10-9(18)3-5-14-11(10)17/h2-6H,1H3,(H,14,18)(H2,13,15,16)
InChIKeyPYDJIICXCHAWOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meriolin 8 for CDK-Focused Kinase Profiling: A Defined-Activity 4‑Hydroxy Meriolin Tool Compound


Meriolin 8 (CHEMBL406102, C₁₂H₁₁N₅O, MW 241.25) is a member of the meriolin class—synthetic 3‑(pyrimidin‑4‑yl)‑7‑azaindoles that function as ATP‑competitive cyclin‑dependent kinase (CDK) inhibitors [1]. The meriolins are structural hybrids of the marine natural products meridianins and variolins, designed to combine the kinase‑binding scaffold of variolin B with tunable substituent effects [2]. Meriolin 8 is specifically the 4‑hydroxy analogue, generated via O‑demethylation of meriolin 3, and occupies a distinct position within the meriolin structure–activity landscape by exhibiting moderate CDK potency alongside altered off‑target kinase sensitivity [1].

Why Pan-CDK Inhibitors or Closely Related Meriolin Analogues Cannot Substitute for Meriolin 8 in Mechanistic Studies


Within the meriolin family, IC₅₀ values for individual CDKs vary over 1,000‑fold depending on the C‑4 substituent, meaning that even structurally adjacent analogues (e.g., meriolin 3 vs. meriolin 8) display functionally divergent kinase inhibition and cellular response profiles [1]. Generic pan‑CDK inhibitors (e.g., flavopiridol) or the most potent meriolin (meriolin 3) do not reproduce the distinct selectivity “fingerprint” of meriolin 8, which arises from its 4‑hydroxy group introducing a >100‑fold reduction in CDK2 and GSK‑3β potency relative to meriolin 3 while partially retaining CDK9 activity [1]. Consequently, interchanging meriolin 8 with a more potent congener or a broad‑spectrum CDK inhibitor yields non‑equivalent kinase‑engagement signatures and confounds target‑deconvolution experiments where CDK9‑biased inhibition with attenuated CDK2 suppression is required [1].

Meriolin 8 Head‑to‑Head Quantitative Differentiation Data vs. Closest Structural and Mechanistic Analogues


CDK2/Cyclin A Inhibition: >250‑Fold Weaker than Meriolin 3, Enabling CDK9‑Biased Profiling

Meriolin 8 displays an IC₅₀ of 25.0 µM against CDK2/cyclin A, vs. 0.09 µM for meriolin 3, 0.08 µM for meriolin 5, and 0.78 µM for variolin B [1]. This represents a 278‑fold loss of CDK2 potency compared to meriolin 3, the most potent intra‑class congener, establishing meriolin 8 as a low‑CDK2‑affinity meriolin. In contrast, CDK9/cyclin T IC₅₀ is 2.20 µM, yielding a CDK2/CDK9 ratio of ~11.4 for meriolin 8 vs. ~8.2 for meriolin 3 and ~0.7 for meriolin 5, indicating that while all three compounds retain CDK9 activity, meriolin 8’s CDK2 engagement is disproportionately suppressed in a fashion that is quantitatively distinct from both the high‑potency meriolins and the parent variolin B [1].

CDK2 inhibition kinase selectivity SAR

GSK‑3α/β Off‑Target Activity: >250‑Fold Reduction vs. Meriolin 3 Reduces Confounding Wnt Pathway Effects

The 4‑hydroxy substitution of meriolin 8 drastically attenuates GSK‑3α/β inhibition: IC₅₀ = 1.80 µM vs. 0.007 µM for meriolin 3, 0.005 µM for meriolin 5, and 0.01 µM for variolin B [1]. This represents a 257‑fold decrease relative to meriolin 3 and a 360‑fold decrease relative to meriolin 5. The near‑complete loss of GSK‑3 potency distinguishes meriolin 8 from essentially all other meriolins in the 1–14 series, where GSK‑3 IC₅₀s typically fall in the low nanomolar range, making meriolin 8 the only member of this set that can engage CDK9 at sub‑10 µM concentrations while avoiding GSK‑3‑mediated β‑catenin stabilization and Wnt pathway interference [1].

GSK‑3 inhibition off‑target liability kinase selectivity

CDK5/p25 Activity Retention vs. CDK2 Loss Suggests Differential Hinge‑Region Binding

Despite the extreme reduction in CDK2 potency, meriolin 8 retains moderate CDK5/p25 inhibition with an IC₅₀ of 0.24 µM, compared to 0.018 µM for meriolin 3 (13‑fold difference) and 0.026 µM for meriolin 5 (9‑fold difference) [1]. The CDK5‑to‑CDK2 IC₅₀ ratio for meriolin 8 is ~0.01, vs. ~0.2 for meriolin 3 and ~0.33 for meriolin 5, indicating that the 4‑hydroxy group selectively disrupts CDK2 binding while preserving a greater fraction of CDK5 affinity. This pattern is consistent with the known structural divergence between CDK2 and CDK5 in the ATP‑binding pocket region that accommodates the meriolin C‑4 substituent [1].

CDK5 inhibition kinase binding mode structural SAR

Antiproliferative Activity in Neuroblastoma SH‑SY5Y Cells: Intermediate Cytotoxicity with Therapeutic Window vs. Non‑Transformed HEK293 Cells

In cell viability assays, meriolin 8 exhibits an IC₅₀ of 0.67 µM in neuroblastoma SH‑SY5Y cells, while showing minimal toxicity in non‑transformed HEK293 cells (IC₅₀ > 30 µM) [1]. For comparison, meriolin 3 shows IC₅₀ = 0.24 µM (SH‑SY5Y) and IC₅₀ > 30 µM (HEK293), while meriolin 5 displays IC₅₀ = 0.081 µM (SH‑SY5Y) and IC₅₀ > 30 µM (HEK293). The 2.8‑fold and 8.3‑fold lower potency of meriolin 8 relative to meriolin 3 and meriolin 5 in cancer cells, respectively, still yields a >44‑fold selectivity window over HEK293 cells. This moderate antiproliferative window makes meriolin 8 suitable for experiments where excessive cytotoxicity from sub‑100 nM meriolins confounds mechanistic readouts, while the HEK293 selectivity is comparable across the class [1].

antiproliferative SH-SY5Y cancer selectivity

Broad‑Spectrum CDK Inhibitor Comparison: Meriolin 8’s Kinase Selectivity Profile Contrasts with Flavopiridol’s Low‑Nanomolar Pan‑CDK Activity

Flavopiridol, a clinically evaluated pan‑CDK inhibitor, inhibits CDK2 with an IC₅₀ of approximately 0.06 µM and CDK9 with an IC₅₀ in the low nanomolar range (~0.01 µM), representing a vastly more potent and less discriminate kinase engagement profile [1]. In contrast, meriolin 8’s CDK2 IC₅₀ of 25.0 µM and CDK9 IC₅₀ of 2.20 µM occupy a micromolar potency band that is 400‑fold and 220‑fold weaker, respectively, than flavopiridol’s targets. This divergence means that at concentrations required to achieve equivalent CDK9 occupancy, flavopiridol will also saturate CDK2, CDK1, CDK4, and CDK7, whereas meriolin 8 achieves measurable CDK9 inhibition at concentrations where CDK2 remains largely unengaged [1].

kinase selectivity flavopiridol CDK profiling

Kinome‑Wide Selectivity Class‑Level Inference: Meriolins as a Scaffold Display Enhanced CDK Specificity Compared with Variolin B

A selectivity screen across 32 kinases demonstrated that meriolins as a class display enhanced specificity for CDKs compared with variolin B, with marked potency concentrated on CDK2 and CDK9 [2]. While this kinome‑wide analysis did not include meriolin 8 individually, meriolin 8 shares the identical 3‑(pyrimidin‑4‑yl)‑7‑azaindole scaffold and C‑4 hydroxy pharmacophore that drive the class‑level CDK‑biased selectivity [1]. The available data for meriolin 8 against seven kinases (CDK1, CDK2, CDK5, CDK9, GSK‑3, CK1, DYRK1A) confirm the class‑typical pattern: CDK inhibition dominates, with DYRK1A and CK1 activity present but in the micromolar range (DYRK1A IC₅₀ = 1.30 µM; CK1 IC₅₀ = 0.90 µM) [1]. This class‑level CDK specificity, combined with meriolin 8’s unique within‑class CDK2/CDK9/GSK‑3 modulation, provides a differentiated selectivity profile not achievable with variolin B or with non‑meriolin CDK inhibitors.

kinome selectivity meriolin scaffold CDK specificity

Meriolin 8 Application Scenarios Prioritized by Differentiated Evidence


CDK9‑Dependent Transcriptional Inhibition Without CDK2‑Mediated Cell‑Cycle Interference

Studies requiring selective disruption of RNA polymerase II phosphorylation via CDK9 inhibition while avoiding CDK2‑driven G1/S arrest should use meriolin 8 at 2–5 µM. At these concentrations, CDK9 is substantially inhibited (IC₅₀ = 2.20 µM) while CDK2 remains <20% occupied (IC₅₀ = 25.0 µM), a separation that meriolin 3 (where both CDK2 and CDK9 are inhibited at sub‑0.1 µM) cannot provide [1].

Phenotypic Screening in Neuroblastoma Models Requiring Intermediate Cytotoxicity Windows

Meriolin 8’s SH‑SY5Y IC₅₀ of 0.67 µM, combined with >30 µM IC₅₀ on HEK293 cells, provides a moderate cytotoxicity window that allows dose‑ranging studies from 0.1–10 µM where cell death proceeds gradually rather than abruptly [1]. This is suitable for time‑course apoptosis assays, caspase activation profiling, and Mcl‑1 down‑regulation time‑lapse experiments where the near‑instantaneous killing by sub‑100 nM meriolin 3 or meriolin 5 obscures dynamic signaling events [1].

Wnt/β‑Catenin Pathway‑Clean CDK Inhibition Experiments

The 257‑fold reduction in GSK‑3α/β potency (IC₅₀ = 1.80 µM) relative to meriolin 3 (0.007 µM) makes meriolin 8 the only meriolin in the 1–14 series suitable for CDK‑focused experiments where off‑target β‑catenin stabilization must be excluded [1]. Use meriolin 8 at ≤1 µM to ensure GSK‑3 remains >70% active while CDK5 and CDK9 are partially inhibited, enabling cleaner dissection of CDK‑dependent transcriptional effects in Wnt‑sensitive cell backgrounds.

CDK5‑Focused Neurobiological Probe with Reduced Cytotoxic Confounding

With a CDK5 IC₅₀ of 0.24 µM and a 100‑fold window over CDK2, meriolin 8 serves as a CDK5‑biased probe for neuronal systems where CDK2‑driven apoptosis confounds interpretation [1]. Apply at 0.2–1 µM in primary neuronal cultures or brain slice preparations to inhibit CDK5‑mediated phosphorylation events while minimizing CDK2‑mediated neurotoxicity, a selectivity feature absent from meriolin 3 (CDK5 IC₅₀ = 0.018 µM; CDK2 IC₅₀ = 0.09 µM) [1].

Quote Request

Request a Quote for Meriolin 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.